Bismark Brown R phosphomolybdate

Description

Overview of Heteropoly Acid Chemistry and Polyoxometalate Frameworks

Polyoxometalates (POMs) are a diverse class of metal-oxide clusters, forming large, negatively charged polyoxoanions. frontiersin.org They are typically composed of early transition metals, such as molybdenum, tungsten, or vanadium, in their highest oxidation states. Heteropoly acids (HPAs) are a specific type of POM that incorporates a heteroatom, like phosphorus, silicon, or arsenic, into the center of the metal-oxide framework. researchgate.netsciopen.com

The resulting structure, often the highly stable Keggin-type anion, consists of a central tetrahedron (e.g., PO₄) surrounded by metal-oxygen octahedra (e.g., MoO₆). researchgate.net The general formula for such a Keggin anion is [XM₁₂O₄₀]ⁿ⁻, where X is the heteroatom and M is the addenda atom (metal). Phosphomolybdic acid, for instance, gives rise to the phosphomolybdate anion, [PMo₁₂O₄₀]³⁻.

A key feature of POMs and HPAs is the ability to fine-tune their chemical and physical properties, including their acidic and redox characteristics, by altering their constituent elements. frontiersin.orgresearchgate.net Their discrete, nanometer-sized structures and high negative charge make them excellent building blocks for creating more complex, functional materials. sciopen.com While many POMs are highly soluble in aqueous solutions, a significant challenge for practical applications, this property can be overcome by forming insoluble salts or hybrid materials. frontiersin.org

Fundamentals of Organic Dye-Inorganic Compound Complexation

The interaction between organic dyes and inorganic compounds, particularly anionic clusters like polyoxometalates, is primarily driven by electrostatic attraction. bohrium.com Many organic dyes are cationic (positively charged), while POMs carry a significant negative charge. This charge difference facilitates the formation of stable ion-pair adducts or precipitates. bohrium.comutah.edu

Beyond simple electrostatic forces, other mechanisms contribute to the complexation process, including:

Hydrogen Bonding : Functional groups on the dye molecule, such as amino (-NH₂) groups, can form hydrogen bonds with the oxygen atoms on the surface of the polyoxometalate. mdpi.comepfl.ch

π-π Stacking : The aromatic rings present in many dye structures can interact with each other or with suitable structures on the inorganic partner. mdpi.com

Host-Guest Interactions : In some cases, the dye molecule can be encapsulated within a larger cavity or framework provided by the inorganic component. nih.govacs.org

The combination of these interactions leads to the formation of organic-inorganic hybrid materials, which merge the properties of both components, such as the color and electronic properties of the dye and the catalytic or redox activity of the inorganic cluster. bohrium.com

Historical Context of Polyoxometalate-Dye Adducts and Precipitates in Analytical Chemistry

The use of organic dyes in conjunction with inorganic compounds has a long history in analytical and biological sciences. Bismarck Brown, one of the earliest azo dyes developed in the 1860s, has been used for over a century as a biological stain, imparting a yellow-brown color to certain cellular components like acid mucins. wikipedia.orgwikipedia.org

In histopathology, staining formulations have often included both dyes and heteropoly acids. For example, some Papanicolaou stain formulations historically used Bismarck Brown Y in combination with phosphotungstic acid (a heteropolyacid closely related to phosphomolybdic acid). microscopist.co.uk In this context, the heteropoly acid acts as a mordant, facilitating the differential staining of tissues. wikipedia.org However, the tendency of phosphotungstic acid to precipitate Bismarck Brown was also noted, highlighting the strong interaction between these two types of compounds. microscopist.co.uk

Furthermore, the reaction between phosphomolybdate and certain dyes has been exploited in quantitative analysis. For instance, a method for phosphate (B84403) determination involved its reaction with malachite green dye, demonstrating the analytical utility of such dye-polyoxometalate interactions. tum.de

Rationale for Investigating Bismarck Brown R and Phosphomolybdate Interactions

The specific investigation of the Bismarck Brown R and phosphomolybdate system is founded on the distinct chemical properties of each component.

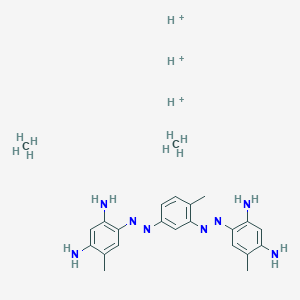

Bismarck Brown R is a cationic, diazo dye. ottokemi.commpbio.comrainbowdyetech.co Its structure contains multiple amino groups, which are protonated in acidic to neutral solutions, conferring a positive charge to the molecule.

Phosphomolybdate is a large, stable polyanion, [PMo₁₂O₄₀]³⁻, derived from phosphomolybdic acid. ontosight.ai It carries a high negative charge distributed over its surface.

The primary rationale for studying their interaction is the formation of a stable, water-insoluble salt or adduct, Bismarck Brown R phosphomolybdate . ontosight.ai This interaction is driven by the strong electrostatic attraction between the cationic dye and the anionic polyoxometalate. The resulting hybrid material has several potential applications that merit investigation:

Analytical Chemistry : It can be used as a reagent in biochemical assays, such as for the determination of phosphate concentrations in biological samples. ontosight.ai

Staining and Histology : The compound itself is used as a staining agent in histology and cytology to visualize cellular structures. ontosight.ai

Catalysis : Like many polyoxometalate-based materials, Bismarck Brown R phosphomolybdate can act as a catalyst in certain chemical reactions. researchgate.netontosight.ai

Environmental Remediation : The principle of precipitating a cationic dye with a polyanion is the basis for adsorption technologies aimed at removing dye pollutants from wastewater. researchgate.netresearchgate.net

The study of this specific compound provides insight into the fundamental chemistry of organic-inorganic hybrids and explores new functional materials derived from classic laboratory reagents.

Data Tables

Table 1: Properties of Bismarck Brown R

| Property | Value | References |

|---|---|---|

| C.I. Name | Basic Brown 4 | mpbio.com, rainbowdyetech.co |

| C.I. Number | 21010 | ottokemi.com, rainbowdyetech.co |

| CAS Number | 5421-66-9 | ottokemi.com, mpbio.com |

| Molecular Formula | C₂₁H₂₄N₈·2HCl | ottokemi.com |

| Appearance | Brown Powder | ottokemi.com |

| Type | Cationic Diazo Dye | scbt.com, archive.org |

| Solubility | Soluble in water and ethanol (B145695) | rainbowdyetech.co |

Table 2: Characteristics of Phosphomolybdate (Keggin-type)

| Characteristic | Description | References |

|---|---|---|

| Class | Heteropoly Anion / Polyoxometalate (POM) | researchgate.net, frontiersin.org |

| Typical Formula | [PMo₁₂O₄₀]³⁻ | ontosight.ai |

| Structure | Keggin Structure: A central PO₄ tetrahedron surrounded by 12 MoO₆ octahedra. | researchgate.net |

| Key Properties | High negative charge, redox activity, thermal stability, Brønsted acidity. | researchgate.net, sciopen.com |

| Interaction with Cations | Forms insoluble salts/adducts with large cations, including cationic dyes. | bohrium.com, frontiersin.org |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

68568-65-0 |

|---|---|

Molecular Formula |

C23H35N8+3 |

Molecular Weight |

423.6 g/mol |

IUPAC Name |

4-[[3-[(2,4-diamino-5-methylphenyl)diazenyl]-4-methylphenyl]diazenyl]-6-methylbenzene-1,3-diamine;hydron;methane |

InChI |

InChI=1S/C21H24N8.2CH4/c1-11-4-5-14(26-28-20-6-12(2)15(22)9-17(20)24)8-19(11)27-29-21-7-13(3)16(23)10-18(21)25;;/h4-10H,22-25H2,1-3H3;2*1H4/p+3 |

InChI Key |

RCHOBNGIPWYDPM-UHFFFAOYSA-Q |

Canonical SMILES |

[H+].[H+].[H+].C.C.CC1=C(C=C(C=C1)N=NC2=C(C=C(C(=C2)C)N)N)N=NC3=C(C=C(C(=C3)C)N)N |

Origin of Product |

United States |

Synthetic Methodologies for Bismarck Brown R Phosphomolybdate Adducts/complexes

Solution-Phase Precipitation Techniques

Solution-phase precipitation is the most direct and common method for forming salt-like adducts between cationic dyes and anionic species. researchgate.net This technique relies on the low solubility of the resulting complex formed from the strong electrostatic attraction between the Bismarck Brown R cation and the phosphomolybdate anion. chemicalbook.comgoogle.com

The process typically involves preparing two separate aqueous solutions: one containing Bismarck Brown R and another containing a soluble phosphomolybdate salt, such as ammonium (B1175870) or sodium phosphomolybdate. ncert.nic.in Upon mixing these solutions, the Bismarck Brown R phosphomolybdate adduct precipitates out of the solution almost immediately. researchgate.net The resulting solid can then be isolated through filtration, washed to remove any unreacted precursors or spectator ions, and subsequently dried. The simplicity and speed of this method make it highly effective for bulk production.

| Step | Procedure | Purpose |

| 1. Preparation of Reactant A | Dissolve a calculated amount of Bismarck Brown R dye in deionized water. | To create a homogenous solution of the cationic component. |

| 2. Preparation of Reactant B | Dissolve a stoichiometric equivalent of a soluble phosphomolybdate salt (e.g., ammonium phosphomolybdate) in deionized water. | To create a homogenous solution of the anionic component. |

| 3. Reaction | Slowly add one solution to the other under constant stirring. | To induce the precipitation of the Bismarck Brown R phosphomolybdate adduct due to its low solubility. |

| 4. Aging | Continue stirring the mixture for a set period (e.g., 1-2 hours) at a controlled temperature. | To allow for the completion of the reaction and to potentially improve the particle size and morphology of the precipitate. |

| 5. Isolation | Separate the solid precipitate from the solution via vacuum filtration. | To collect the synthesized product. |

| 6. Washing | Wash the collected solid with deionized water several times. | To remove unreacted starting materials and soluble byproducts. |

| 7. Drying | Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C) or in a desiccator. | To remove residual water and obtain the final, solid adduct. |

Hydrothermal and Solvothermal Synthesis of Hybrid Materials

For producing more crystalline and structurally ordered organic-inorganic hybrid materials, hydrothermal or solvothermal methods are employed. yok.gov.trtandfonline.com These techniques are carried out in sealed vessels, such as Teflon-lined autoclaves, at elevated temperatures and pressures for an extended period. mdpi.com The conditions facilitate the dissolution of reactants and promote the slow growth of crystals, leading to materials with higher structural integrity compared to those from rapid precipitation. researchgate.net

In a typical synthesis, Bismarck Brown R, a molybdenum source (e.g., sodium molybdate), and a phosphorus source (e.g., phosphoric acid) are combined in a solvent (water for hydrothermal, an organic solvent for solvothermal). mdpi.com The mixture is sealed in an autoclave and heated. During this process, the phosphomolybdate anions can form in situ and subsequently co-assemble with the Bismarck Brown R cations into a stable, often crystalline, hybrid structure. yok.gov.trtandfonline.com

| Parameter | Typical Range | Rationale |

| Temperature | 120 - 200 °C | To increase reactant solubility and provide the necessary activation energy for crystal formation. researchgate.net |

| Time | 24 - 72 hours | To allow for slow nucleation and growth, promoting the formation of well-defined crystalline structures. |

| Solvent | Water, Ethanol (B145695), Acetonitrile | The choice of solvent can influence the solubility of precursors and the final structure of the hybrid material. rsc.org |

| pH | 2 - 6 | pH control is critical as it affects the speciation and stability of the polyoxometalate anions. mdpi.com |

| Precursors | Bismarck Brown R, Na₂MoO₄, H₃PO₄ | Reactants that serve as the source for the organic cation and the inorganic anion components of the hybrid material. |

Green Chemistry Approaches to Complex Formation

Green chemistry principles can be applied to the synthesis of Bismarck Brown R phosphomolybdate to reduce environmental impact and improve efficiency. nih.gov These approaches focus on using less hazardous solvents, reducing energy consumption, and employing renewable resources. researchgate.net

One of the primary green methods is the use of water as the reaction solvent, which is inherent to the solution-phase precipitation and hydrothermal techniques. iwaponline.com To further enhance the green credentials, physical methods like microwave irradiation or ultrasound-assisted (sonochemical) synthesis can be utilized. nih.gov These techniques can dramatically reduce reaction times from hours to minutes, lower the energy input, and often lead to the formation of nanostructured materials with unique properties. rsc.org Another green strategy involves using biodegradable or bio-based molecules as capping or templating agents to control the growth and morphology of the complex. mdpi.com

| Green Synthesis Technique | Principle | Advantages |

| Aqueous Synthesis | Utilizes water as the solvent, avoiding volatile organic compounds (VOCs). | Environmentally benign, low cost, non-toxic. iwaponline.com |

| Microwave-Assisted Synthesis | Uses microwave energy to rapidly and uniformly heat the reactants. | Significant reduction in reaction time, increased yield, enhanced energy efficiency. nih.gov |

| Sonochemical Synthesis | Employs high-intensity ultrasound to create acoustic cavitation, generating localized high temperature and pressure. | Fast reaction rates, formation of nanoscale materials, improved material homogeneity. rsc.org |

| Biogenic Synthesis | Uses natural extracts (e.g., from plants) as reducing or capping agents. | Sustainable, cost-effective, avoids the use of toxic chemicals. mdpi.comresearchgate.net |

Controlled Assembly of Nanostructured Systems Incorporating Both Components

The formation of well-defined nanostructures, such as nanospheres, nanorods, or nanofibers, can be achieved through the controlled self-assembly of Bismarck Brown R and phosphomolybdate ions. researchgate.netnih.gov This bottom-up approach is driven by a balance of non-covalent forces, including strong electrostatic attraction between the cationic dye and anionic cluster, hydrogen bonding, and π-π stacking interactions between the aromatic rings of the dye molecules. researchgate.net

By carefully controlling experimental parameters, the assembly process can be guided to yield specific morphologies. nankai.edu.cn Factors such as reactant concentration, pH, solvent composition, temperature, and the presence of structure-directing agents (like surfactants) play a crucial role. researchgate.net For example, at certain concentrations, the components can form intermediate assemblies that act as templates for the growth of the final nanostructure. This method allows for the engineering of materials with high surface areas and tailored properties suitable for advanced applications. dntb.gov.ua

| Influencing Factor | Effect on Nanostructure | Example Mechanism |

| Reactant Concentration | Affects size and morphology (e.g., spheres vs. rods). | Higher concentrations may favor rapid aggregation, leading to amorphous structures, while lower concentrations can promote ordered, crystalline growth. |

| pH | Controls the surface charge of reactants and intermediates. | Adjusting pH alters the degree of protonation on the dye and the specific form of the phosphomolybdate anion, modifying the electrostatic interactions that drive assembly. nih.gov |

| Solvent Polarity | Influences the strength of hydrophobic and electrostatic interactions. | A less polar solvent can enhance electrostatic attraction and π-π stacking, potentially leading to more compact structures. |

| Additives (e.g., Surfactants) | Can act as templates or capping agents to direct growth. | Surfactants can form micelles that serve as soft templates, with the Bismarck Brown R phosphomolybdate complex forming within or around them. |

| Temperature | Affects kinetics of assembly and stability of intermediates. | Higher temperatures can overcome kinetic barriers to form more thermodynamically stable structures. |

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction parameters is essential to maximize the product yield and ensure high purity. numberanalytics.com The synthesis of the Bismarck Brown R phosphomolybdate adduct is sensitive to several interconnected variables that must be carefully controlled. researchgate.netdeswater.com

The key parameters include the stoichiometric ratio of the reactants, pH of the reaction medium, temperature, and reactant concentrations. rsc.orgresearchgate.net The molar ratio of Bismarck Brown R to phosphomolybdate will dictate the composition of the final product and whether any reactant remains in excess. The pH is particularly critical as it influences the charge density on both the cationic dye and the anionic polyoxometalate, thereby affecting their interaction and the stability of the resulting complex. researchgate.netrsc.org Temperature can alter the solubility of the adduct, impacting the yield, while also influencing the reaction rate and the crystallinity of the product. deswater.com Systematic variation of these parameters allows for the identification of the optimal conditions for producing a high-purity product with maximum yield.

| Parameter | Range/Condition | Hypothetical Effect on Yield | Hypothetical Effect on Purity |

| Molar Ratio (Dye:POM) | 1:1, 2:1, 3:1, etc. | Yield is maximized when the stoichiometric ratio corresponding to the stable adduct is used. Off-ratios lead to lower yields based on the limiting reagent. | Using the exact stoichiometric ratio minimizes contamination from unreacted precursors. |

| pH | 2 - 8 | Optimal yield is expected in a pH range where the dye is fully cationic and the phosphomolybdate anion is stable. Extreme pH may decompose reactants. researchgate.net | The pH affects the potential for co-precipitation of undesired side products (e.g., isopolymolybdates). A specific pH range will favor the desired complex. |

| Temperature (°C) | 25 - 100 °C | For precipitation, lower temperatures may increase yield by reducing the product's solubility. For hydrothermal synthesis, higher temperatures increase crystallinity. deswater.com | Moderate temperatures often yield purer precipitates. Very high temperatures can sometimes cause degradation or side reactions. |

| Reactant Concentration (M) | 0.001 - 0.1 M | Higher concentrations generally lead to higher absolute yields and faster precipitation, but may result in smaller, less pure particles. researchgate.net | Lower concentrations can lead to slower crystal growth and higher purity, but may require longer reaction times. |

| Reaction Time (hours) | 1 - 48 hours | Yield increases with time until the reaction reaches equilibrium. | Sufficient time is needed to ensure the reaction goes to completion, but excessively long times could potentially lead to decomposition or side reactions. |

Advanced Spectroscopic and Diffraction Based Characterization of Bismarck Brown R Phosphomolybdate Systems

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Phenomena

UV-Vis spectroscopy is a fundamental technique for studying the electronic properties of Bismarck Brown R phosphomolybdate. The spectrum is a composite of the absorptions from the organic cation and the inorganic anion, providing insights into their interaction.

The Bismarck Brown R cation, a diazo dye, exhibits strong absorption bands in the visible region due to π→π* transitions within its conjugated aromatic and azo group system. A characteristic peak for Bismarck Brown R is observed around 468 nm. aatbio.com The phosphomolybdate anion, such as the Keggin ion [PMo₁₂O₄₀]³⁻, displays intense absorption in the UV region, typically below 400 nm. fung-group.org These bands are attributed to oxygen-to-metal (O→Mo) ligand-to-metal charge transfer (LMCT) transitions. mdpi.com

In the hybrid compound, the interaction between the cation and anion can lead to shifts in these absorption bands. The formation of the salt can alter the electronic environment of the dye's chromophore, potentially causing a shift in its λ_max. Furthermore, the close association of the dye and the POM can facilitate excited-state electron transfer between the two components. nih.govresearchgate.net Upon irradiation, it's possible for an electron to be transferred from the photoexcited dye to the POM, a process crucial for applications in photocatalysis. mdpi.com

Table 1: Typical UV-Vis Absorption Data for Bismarck Brown R Phosphomolybdate Components

Component Typical λmax (nm) Transition Type Reference Bismarck Brown R (Cation) ~468 π→π* (Azo Chromophore) [PMo12O40]3- (Anion) ~310 O→Mo Ligand-to-Metal Charge Transfer (LMCT) arxiv.org Bismarck Brown R Phosphomolybdate Shifts in cation/anion peaks may occur Composite of components; potential for Intermolecular Charge Transfer

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

FTIR spectroscopy probes the vibrational modes of the molecule, providing a "fingerprint" that confirms the presence of both the Bismarck Brown R cation and the phosphomolybdate anion. The spectrum of the hybrid material shows characteristic bands for each component, with shifts indicating their electrostatic interaction.

For the phosphomolybdate anion with a Keggin structure, the most prominent bands are found in the 1100-700 cm⁻¹ region. researchgate.netmdpi.com These correspond to the vibrations of the metal-oxygen framework:

~1065 cm⁻¹: Asymmetric stretching of the central P-O bond (ν_as(P-O_a)).

~960 cm⁻¹: Asymmetric stretching of the terminal Mo=O_t bonds (ν_as(Mo=O_t)).

~865 cm⁻¹: Asymmetric stretching of the corner-sharing Mo-O_b-Mo bridges.

~780 cm⁻¹: Asymmetric stretching of the edge-sharing Mo-O_c-Mo bridges.

The Bismarck Brown R cation displays its own set of characteristic vibrations, including:

~3400 cm⁻¹: N-H stretching of the amine groups.

~1600 cm⁻¹: C=N stretching from the azo group.

Aromatic C=C and C-H stretching and bending modes.

In the final salt, the interaction between the protonated amine groups (N-H⁺) of the dye and the negatively charged oxygen atoms of the POM causes noticeable shifts in the N-H and Mo-O vibrational frequencies, confirming the formation of the ionic pair. mdpi.com

Table 2: Characteristic FTIR Frequencies for Bismarck Brown R Phosphomolybdate

Frequency Range (cm-1) Assignment Component Reference ~3400 N-H stretching Bismarck Brown R ~1600 C=N stretching (azo group) Bismarck Brown R ~1065 ν(P-Oa) Phosphomolybdate fung-group.org ~960 ν(Mo=Ot) Phosphomolybdate fung-group.org ~865 ν(Mo-Ob-Mo) Phosphomolybdate fung-group.org ~780 ν(Mo-Oc-Mo) Phosphomolybdate fung-group.org

Raman Spectroscopy for Molecular Vibrations and Structural Insights

Raman spectroscopy is complementary to FTIR and is particularly sensitive to the symmetric vibrations of the inorganic cage and the azo linkage of the dye. For an α-Keggin anion of T_d symmetry, key Raman-active modes are expected. researchgate.net The symmetric stretching modes of the Mo=O_t bonds typically produce a very strong and sharp signal around 1000 cm⁻¹. mdpi.com The azo (-N=N-) bond in dyes like Bismarck Brown R also gives rise to a characteristic Raman band, often found in the 1400-1440 cm⁻¹ region. sci-hub.seresearchgate.net

The technique is highly effective for confirming the structural integrity of the Keggin anion upon formation of the salt. researchgate.net Furthermore, resonance Raman effects can significantly enhance the signals from the dye component if the excitation laser wavelength is close to one of its electronic absorption bands. nih.gov This can be a powerful tool for studying the dye's structure within the hybrid material with high sensitivity.

Table 3: Key Raman Shifts for Bismarck Brown R Phosphomolybdate Components

Raman Shift (cm-1) Assignment Component Reference ~1400-1440 ν(N=N) stretching Bismarck Brown R [36, 38] ~1000 Symmetric ν(Mo=Ot) Phosphomolybdate researchgate.net ~230 Symmetric ν(Mo-Oa) Phosphomolybdate researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Structural Elucidation

NMR spectroscopy provides detailed information about the local chemical environment of specific nuclei. For Bismarck Brown R phosphomolybdate, ¹H, ¹³C, and ³¹P NMR are particularly informative.

¹H and ¹³C NMR: These spectra are used to characterize the organic Bismarck Brown R cation. The aromatic protons typically appear in the δ 7.2–8.1 ppm range, while the amine protons are found around δ 5.5–6.0 ppm. researchgate.net The chemical shifts and coupling patterns confirm the structure of the dye.

³¹P NMR: This is a crucial tool for characterizing the phosphomolybdate anion. A symmetrical, non-substituted α-Keggin [PMo₁₂O₄₀]³⁻ anion gives a single sharp resonance typically between δ -3.0 and -5.0 ppm (relative to 85% H₃PO₄). researchgate.netrsc.org The chemical shift is highly sensitive to the counter-ion, solvent, and the integrity of the Keggin structure, making it an excellent probe for confirming the compound's identity in solution. researchgate.net

Interaction with the large dye cation can sometimes lead to broadening of the NMR signals. If the phosphomolybdate anion contains paramagnetic centers (e.g., through reduction), this can dramatically affect the NMR spectra of both the cation and anion due to paramagnetic relaxation enhancement (PRE) effects. mdpi.com

Table 4: Representative NMR Data for Bismarck Brown R Phosphomolybdate System

Nucleus Component Typical Chemical Shift (δ, ppm) Information Provided Reference 1H Bismarck Brown R 7.2 - 8.1 (aromatic), 5.5 - 6.0 (amine) Structure of organic cation 31P Phosphomolybdate -3.0 to -5.0 Integrity and symmetry of the Keggin anion [6, 16, 26]

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Crystalline and Supramolecular Structures

XRD and SAXS are powerful techniques for analyzing the solid-state structure of materials at different length scales.

X-ray Diffraction (XRD): Single-crystal XRD provides the most definitive structural information, revealing the precise atomic arrangement, bond lengths, and bond angles. ccspublishing.org.cn For dye-POM salts, it elucidates the packing of the organic cations and inorganic anions in the crystal lattice and details the nature of the intermolecular interactions, such as hydrogen bonds between the dye's amine groups and the POM's oxygen atoms. mdpi.com Powder XRD (PXRD) is used to identify the crystalline phases present in a bulk sample and to assess its purity.

Small-Angle X-ray Scattering (SAXS): SAXS is used to investigate larger-scale structural features, typically in the range of 1 to 100 nm. synchrotron-soleil.fr This technique is ideal for studying the size, shape, and arrangement of supramolecular assemblies in solution or in the solid state. researchgate.netnih.govnih.gov For Bismarck Brown R phosphomolybdate, SAXS can provide information on how the ionic pairs aggregate to form larger clusters or hierarchical nanostructures, which is crucial for understanding the material's properties in bulk. synchrotron-soleil.frarxiv.org

Table 5: Diffraction and Scattering Techniques for Structural Analysis

Technique Information Obtained Application to System Reference Single-Crystal XRD Atomic coordinates, bond lengths/angles, crystal packing Definitive 3D structure of the ionic salt [9, 18] Powder XRD (PXRD) Crystalline phase identification, sample purity Fingerprint of the bulk material mdpi.com SAXS Size, shape, and interactions of nanoscale objects Characterization of supramolecular aggregates [4, 12]

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

XPS is a surface-sensitive technique that provides quantitative information about the elemental composition and, crucially, the oxidation states of the elements present in the top few nanometers of a material.

For Bismarck Brown R phosphomolybdate, XPS can confirm the presence of all expected elements (C, N, P, Mo, O). The high-resolution spectra of the core levels are particularly insightful:

Mo 3d: The binding energy of the Mo 3d₅/₂ peak is characteristic of the molybdenum oxidation state. For the standard phosphomolybdate anion, this will confirm the Mo(VI) state. If the anion is reduced (e.g., photochemically), additional peaks corresponding to Mo(V) or Mo(IV) will appear at lower binding energies. fung-group.org

P 2p: This peak confirms the P(V) oxidation state within the central phosphate (B84403) tetrahedron.

N 1s: The N 1s spectrum can be deconvoluted to distinguish between the different nitrogen environments in the Bismarck Brown R cation (amine vs. azo groups).

O 1s: This spectrum can reveal different oxygen environments, such as Mo=O and Mo-O-Mo.

Table 6: Expected XPS Binding Energies for Bismarck Brown R Phosphomolybdate

Core Level Expected Binding Energy (eV) Information Reference Mo 3d5/2 ~232.5 - 233.0 Confirms Mo(VI) oxidation state arxiv.org P 2p ~133.0 - 134.0 Confirms P(V) oxidation state N 1s ~399.0 - 402.0 Identifies amine and azo groups O 1s ~530.0 - 531.0 Probes Mo-O and P-O environments C 1s ~284.0 - 286.0 Carbon skeleton of the organic dye

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Centers (if applicable)

EPR (also known as Electron Spin Resonance, ESR) spectroscopy is a technique that specifically detects species with unpaired electrons (paramagnetic centers).

In its standard state, Bismarck Brown R phosphomolybdate is typically EPR-silent. The Bismarck Brown R cation is a diamagnetic closed-shell molecule, and the [PMo₁₂O₄₀]³⁻ anion contains Mo(VI) (a d⁰ ion) and P(V), both of which have no unpaired electrons.

However, EPR becomes an exceptionally powerful tool if the phosphomolybdate anion is reduced, either chemically, electrochemically, or photochemically. fung-group.orgmdpi.com Reduction introduces Mo(V) centers (a d¹ ion), which are paramagnetic and thus EPR-active. mdpi.comrsc.org The resulting EPR signal is a sensitive probe of the local environment of the Mo(V) center. researchgate.net The g-value and any hyperfine coupling observed can provide detailed information about the geometry of the molybdenum site and its interaction with neighboring magnetic nuclei like ³¹P. Therefore, EPR is invaluable for studying the redox processes and photocatalytic mechanisms involving this class of materials. rsc.orgnih.gov

Table of Mentioned Compounds

Mechanistic Investigations of Bismarck Brown R Phosphomolybdate Formation and Transformation

Elucidation of Binding Stoichiometry and Coordination Geometry

In related systems involving polyoxometalates and organic cations, the stoichiometry is often governed by charge balance. Given that Bismarck Brown R is a dicationic dye, a plausible stoichiometry with the Keggin anion could be 3:2 (Bismarck Brown R : [PMo₁₂O₄₀]³⁻). However, without experimental verification through techniques like single-crystal X-ray diffraction or detailed spectroscopic analysis, any proposed stoichiometry remains speculative. The coordination would likely be dominated by electrostatic forces and hydrogen bonding between the amine groups of the dye and the oxygen atoms of the phosphomolybdate. mdpi.com

Thermodynamics of Interaction and Stability Assessment

Thermodynamic data specifically for the formation of a Bismarck Brown R phosphomolybdate complex, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of formation, are not available in the surveyed literature. However, thermodynamic parameters for the adsorption of Bismarck Brown R onto various materials have been extensively studied. These studies often reveal that the adsorption process is spontaneous and can be either endothermic or exothermic, depending on the adsorbent. semanticscholar.orguobasrah.edu.iqmdpi.com For instance, the adsorption of Bismarck Brown R onto multiwall carbon nanotubes was found to be spontaneous and endothermic. semanticscholar.org While these findings relate to surface interactions, they suggest that the interaction between Bismarck Brown R and a phosphomolybdate surface or a large anion in solution is likely to be thermodynamically favorable.

Electrochemical Behavior and Redox Activity of the Combined System

Specific electrochemical studies on a pre-formed "Bismarck Brown R phosphomolybdate" compound are not documented in the available literature. However, the redox activity of phosphomolybdic acid and related polyoxometalates is well-established. They are known to undergo reversible multi-electron redox reactions. It is plausible that the interaction with Bismarck Brown R could modulate the redox potentials of the phosphomolybdate.

Research on a nanocomposite of poly(azo-Bismarck Brown R) with reduced graphene oxide has shown photoelectrochemical activity, indicating that the dye component can participate in photo-induced charge transfer processes. mdpi.com A combined system of Bismarck Brown R and phosphomolybdate would be expected to exhibit redox peaks corresponding to both the polyoxometalate and the azo dye, with potential shifts in peak potentials due to their interaction. Further research using techniques like cyclic voltammetry would be necessary to characterize the electrochemical behavior of this specific hybrid system.

Photoreactivity and Degradation Pathways of the Hybrid Material

The photoreactivity involving Bismarck Brown R and phosphomolybdate has been investigated primarily in the context of the photocatalytic degradation of the dye, with phosphomolybdate-based materials acting as the photocatalyst. researchgate.netsphinxsai.com Under UV or visible light irradiation, semiconductor materials containing phosphomolybdate can generate electron-hole pairs. These charge carriers can then initiate redox reactions that lead to the degradation of the Bismarck Brown R dye. jacsdirectory.comopensciencepublications.comwu.ac.th

The degradation mechanism generally involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which attack the azo dye molecule, leading to the cleavage of the azo bond (-N=N-) and the breakdown of the aromatic rings. researchgate.netopensciencepublications.com The efficiency of this process is influenced by factors such as the pH of the solution, the concentration of the dye, and the amount of the photocatalyst. jacsdirectory.comopensciencepublications.com

It is important to note that these studies focus on the degradation of Bismarck Brown R in the presence of a phosphomolybdate catalyst, rather than the photoreactivity of a stable "Bismarck Brown R phosphomolybdate" hybrid material. The photostability of such a pre-formed complex has not been specifically reported.

Investigation of Adsorption Mechanisms onto Various Substrates

The adsorption of Bismarck Brown R from aqueous solutions onto a wide variety of substrates has been a significant area of research. The mechanisms governing this adsorption are influenced by the nature of the adsorbent surface, the solution pH, and the temperature.

Adsorption Isotherms:

The equilibrium of Bismarck Brown R adsorption is often described by various isotherm models, with the Langmuir and Freundlich models being the most common. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is applicable to heterogeneous surfaces. hilarispublisher.comresearchgate.netresearchgate.net

| Adsorbent | Best Fit Isotherm Model | Maximum Adsorption Capacity (mg/g) | Reference |

| Mesoporous Silica (B1680970) (MCM-48) | Langmuir | 158.73 | researchgate.net |

| Multiwall Carbon Nanotubes | Langmuir | 17.87 | semanticscholar.org |

| Functionalized Tungsten Oxide Nanorods | Langmuir & Freundlich | 17.84 | mdpi.com |

| Graphene Oxide | Langmuir | 714.28 | uobasrah.edu.iq |

| Chitosan-conjugated magnetic pectin (B1162225) loaded filter mud | Langmuir | Not Specified | nih.gov |

Adsorption Kinetics:

Kinetic studies of Bismarck Brown R adsorption predominantly show that the process follows a pseudo-second-order model. hilarispublisher.comresearchgate.netresearchgate.net This suggests that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and the adsorbate.

| Adsorbent | Best Fit Kinetic Model | Reference |

| Mesoporous Silica (MCM-48) | Pseudo-second-order | researchgate.net |

| Multiwall Carbon Nanotubes | Pseudo-second-order | hilarispublisher.com |

| Functionalized Tungsten Oxide Nanorods | Pseudo-second-order | mdpi.com |

| Graphene Oxide | Pseudo-second-order | uobasrah.edu.iq |

| Chitosan-conjugated magnetic pectin loaded filter mud | Pseudo-second-order | nih.gov |

Adsorption Mechanisms:

The primary mechanisms for the adsorption of the cationic Bismarck Brown R dye include:

Electrostatic interaction: Attraction between the positively charged dye molecules and a negatively charged adsorbent surface. nih.govnih.gov

Hydrogen bonding: Interaction between the hydrogen atoms in the amine groups of the dye and electronegative atoms (like oxygen) on the adsorbent surface. nih.gov

π-π interactions: Stacking interactions between the aromatic rings of the dye and the adsorbent surface, particularly for carbon-based materials. nih.gov

Pore filling: Physical diffusion of the dye molecules into the porous structure of the adsorbent. nih.gov

Complexation: Formation of surface complexes between the dye and functional groups on the adsorbent. nih.gov

The pH of the solution plays a critical role, as it affects the surface charge of the adsorbent and the ionization state of the dye. semanticscholar.org

Computational and Theoretical Modeling of Bismarck Brown R Phosphomolybdate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and bonding of many-body systems. For Bismarck Brown R phosphomolybdate, DFT calculations are crucial for understanding the fundamental interactions between the organic dye cation and the inorganic polyoxometalate anion.

Researchers employ DFT to determine the optimized geometric structure of the ion pair, revealing the most stable three-dimensional arrangement of atoms. These calculations elucidate the nature of the bonding, which is primarily electrostatic but can also involve significant van der Waals forces and hydrogen bonding between the amine groups of the dye and the oxygen atoms of the phosphomolybdate.

A key aspect of these studies is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is critical for predicting the compound's electronic and optical properties. In dye-sensitized POM complexes, the HOMO is typically localized on the dye molecule, while the LUMO is centered on the POM. mdpi.com This arrangement facilitates photoinduced electron transfer from the dye to the POM upon absorption of light, a key mechanism in photocatalysis. mdpi.comnih.gov Computational studies can precisely tune these frontier orbital energies by modeling different functional groups on the organic component, thereby rationally designing hybrid materials with specific redox and photochemical properties. nih.govacs.org

DFT calculations also generate the density of states (DOS), which shows the contribution of different atoms and orbitals to the electronic states. This analysis confirms the localization of orbitals and provides a detailed picture of the electronic communication between the dye and the POM. For instance, studies on related azo dye oligomers have successfully used DFT with the B3LYP functional and the 6-311G(d) basis set to investigate optimized geometry and band gap energies. nih.gov

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Functional | B3LYP, PBE0, M06-2X | Approximates the exchange-correlation energy. Choice depends on desired accuracy for specific properties. |

| Basis Set | 6-311G(d), def2-TZVP | Defines the set of functions used to build molecular orbitals. Larger sets provide higher accuracy. nih.govresearchgate.net |

| Solvation Model | PCM, SMD | Accounts for the effect of a solvent (e.g., water) on the electronic structure. |

| Calculation Type | Geometry Optimization | Finds the lowest energy (most stable) molecular structure. |

| Calculation Type | Frequency Analysis | Confirms the optimized structure is a true minimum and calculates vibrational spectra (IR, Raman). |

| Calculation Type | TD-DFT | Calculates electronic excitation energies to predict UV-Vis spectra. nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions in Solution

While DFT provides a static, time-independent picture, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of Bismarck Brown R phosphomolybdate in a solvent over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and interactions on a timescale of nanoseconds to microseconds.

For Bismarck Brown R phosphomolybdate, MD simulations are essential for understanding its behavior in aqueous solutions, which is relevant to its applications in dyeing and catalysis. ontosight.ai A typical simulation involves placing one or more dye-anion pairs in a box of explicit water molecules and calculating the forces between all atoms using a predefined force field.

These simulations provide detailed information on several phenomena:

Solvation Structure: MD can reveal how water molecules arrange around the cationic dye and the anionic phosphomolybdate, forming distinct solvation shells.

Ion Pairing: The stability of the Bismarck Brown R and phosphomolybdate ion pair can be assessed. Simulations show whether the ions remain as a contact pair, a solvent-separated pair, or fully dissociate in solution.

Transport Properties: By tracking the movement of the ions over time, properties such as the diffusion coefficient can be calculated.

Conformational Dynamics: MD simulations show the flexibility of the Bismarck Brown R molecule, such as the rotation around its azo bonds, and how this is influenced by the solvent and the presence of the phosphomolybdate counter-ion. rsc.org

In studies of the related Bismarck Brown Y dye interacting with proteins, MD simulations have demonstrated the stability of the complex in a dynamic solvent system, highlighting the importance of hydrophobic interactions. nih.gov

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Force Field | GAFF, AMBER (for dye); Universal Force Field (for POM) | Defines the potential energy function describing atomic interactions. |

| Water Model | TIP3P, SPC/E | Specifies the model for explicit water molecules in the simulation box. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles, Pressure, and Temperature, mimicking laboratory conditions. |

| Temperature | 298 K (25 °C) | Specifies the simulation temperature. |

| Simulation Time | 100 ns - 1 µs | The duration of the simulation; longer times allow for observation of slower processes. |

| Time Step | 2 fs | The time interval between successive calculations of forces and positions. |

Quantum Chemical Calculations for Reaction Pathway Prediction

Quantum chemical calculations, particularly using DFT, are instrumental in predicting the reaction pathways involved in the catalytic applications of Bismarck Brown R phosphomolybdate. ontosight.ai Since polyoxometalates are known catalysts, understanding the mechanism by which they operate is key to improving their efficiency. The Bismarck Brown R dye can act as a photosensitizer, absorbing visible light and initiating a reaction. mdpi.comnih.gov

These calculations map the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states (TS). The energy of the transition state relative to the reactants determines the activation energy (energy barrier) of the reaction, which governs the reaction rate.

For a catalytic cycle involving Bismarck Brown R phosphomolybdate, a hypothetical reaction pathway for the reduction of a substrate (Sub) could be modeled as follows:

Photoexcitation: The dye absorbs a photon, promoting an electron to an excited state.

Electron Transfer: The excited electron is transferred from the dye to the phosphomolybdate anion.

Substrate Binding: The reduced phosphomolybdate binds to a substrate molecule.

Reduction & Product Release: The substrate is reduced by the POM, and the product is released.

Catalyst Regeneration: The oxidized POM is re-reduced, completing the cycle.

Quantum chemical calculations can determine the energy changes and activation barriers for each step, identifying the rate-limiting step and providing insights into how the catalyst's structure could be modified to enhance its performance. researchgate.net

| Step | Description | Hypothetical Activation Energy (kcal/mol) |

|---|---|---|

| 1 | Electron transfer from excited dye to POM | 1.5 |

| 2 | Binding of substrate to reduced POM | 5.0 |

| 3 | Substrate reduction (Transition State 1) | 18.2 (Rate-Limiting Step) |

| 4 | Product release from POM | 3.7 |

Development of Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach that aims to correlate the structural or physicochemical properties of compounds with a specific property of interest, such as catalytic activity, solubility, or dye affinity. researchgate.net

For Bismarck Brown R phosphomolybdate and related compounds, a QSPR study would involve several steps:

Dataset Creation: Synthesize or model a series of related compounds, for example, by varying the functional groups on the Bismarck Brown R dye or by using different types of polyoxometalate anions.

Descriptor Calculation: For each compound in the series, use computational methods (like DFT) to calculate a set of molecular descriptors. These can include electronic descriptors (HOMO/LUMO energy, dipole moment), steric descriptors (molecular volume, surface area), and topological descriptors. frontiersin.org

Property Measurement: Experimentally measure the property of interest for each compound. This could be the rate of a catalytic reaction, the color fastness on a fabric, or the adsorption capacity.

Model Building: Use statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical equation that relates the calculated descriptors to the measured property.

The resulting QSPR model can then be used to predict the properties of new, unsynthesized compounds, guiding experimental efforts toward materials with desired characteristics and saving significant time and resources. frontiersin.org

| Compound | HOMO Energy (eV) | Molecular Surface Area (Ų) | Dipole Moment (Debye) | Measured Catalytic Rate (k) |

|---|---|---|---|---|

| BBR-PMo₁₂ | -5.85 | 1250.5 | 15.2 | 0.015 |

| BBR-(NO₂)-PMo₁₂ | -6.10 | 1295.1 | 18.9 | 0.028 |

| BBR-(NH₂)-PMo₁₂ | -5.62 | 1288.7 | 13.1 | 0.011 |

| BBR-PW₁₂ | -5.88 | 1260.2 | 16.5 | 0.021 |

Applications of Bismarck Brown R Phosphomolybdate Systems in Advanced Chemical Analysis and Materials Science

Development of Spectrophotometric Assays for Analyte Detection

The formation of the phosphomolybdate blue complex is a well-established method for the spectrophotometric determination of phosphates in various samples, including water, soil, and biological materials. ucdavis.eduscispace.comnih.gov This method is based on the reaction of orthophosphate with ammonium (B1175870) molybdate (B1676688) in an acidic medium to form a phosphomolybdate complex, which is then reduced by an agent like ascorbic acid or thiourea (B124793) to produce a stable blue color. scispace.comnih.gov The intensity of this blue color, which is directly proportional to the phosphate (B84403) concentration, is measured using a spectrophotometer at a specific wavelength, typically around 840 nm or 890 nm. scispace.comnih.gov

The system's adherence to Beer's law allows for the quantitative analysis of phosphate over a specific concentration range. scispace.comnih.gov For instance, one method using thiourea as a reducing agent demonstrated linearity in the phosphate concentration range of 0.5–10.0 μg/ml. nih.gov Another study, employing ascorbic acid, established a linear calibration graph for phosphate concentrations between 0.1-1 mg P/L. scispace.com The simplicity, cost-effectiveness, and ease of implementation make this spectrophotometric method suitable for routine laboratory analysis. scispace.com

While direct spectrophotometric assays involving a pre-formed Bismarck Brown R phosphomolybdate complex are not extensively documented in the provided results, the principle of using a colored complex for analyte detection is fundamental. The interaction between Bismarck Brown R and phosphomolybdate could potentially be harnessed for the development of novel spectrophotometric assays. For example, the oligomerization of Bismarck Brown dye with luminol (B1675438) has been explored for the spectrophotometric determination of lithium ions, with a low detection limit of 5.1 × 10–6 M. nih.gov This suggests the potential for designing new sensor systems based on Bismarck Brown derivatives.

Fabrication of Electrochemical Sensors and Biosensors

The electroactive nature of the phosphomolybdate complex is central to its application in electrochemical sensing. An innovative all-in-one actuator-sensor system has been developed for the detection of dissolved inorganic phosphorus (DIP) in seawater. nih.gov This system operates by electrochemically generating the necessary acidic conditions and molybdate ions to form the phosphomolybdate complex in situ. The complex is then detected using cyclic voltammetry (CV) or square wave voltammetry (SWV). nih.gov This method demonstrates a linear relationship between the voltammetric peak current and DIP concentrations, offering a reagent-free approach for environmental monitoring. nih.gov

While the direct incorporation of Bismarck Brown R into these phosphomolybdate-based electrochemical sensors is not explicitly detailed, the broader field of electrochemical sensor development often utilizes various modifiers to enhance sensitivity and selectivity. For instance, different nanomaterials and polymers are used to functionalize electrodes for the detection of reactive oxygen and nitrogen species. nsf.gov

A study on the oligomerization of Bismarck Brown (BB) dye with luminol has shown potential for designing sensors, specifically for lithium ions. nih.gov This research highlights the possibility of creating novel electroactive materials from Bismarck Brown derivatives that could be integrated into electrochemical sensing platforms. The demonstrated ability to tune the electronic properties of these oligomers opens avenues for their application in various sensor designs. nih.gov

Application in Adsorption and Remediation of Pollutants (e.g., Dye Removal)

Bismarck Brown R itself is a dye, and significant research has been conducted on its removal from aqueous solutions using various adsorbents. ottokemi.comresearchgate.netsciensage.infonih.gov This research is crucial for environmental remediation, particularly for treating wastewater from industries that use this dye. sciensage.info

Various low-cost and readily available materials have been investigated for their efficacy in adsorbing Bismarck Brown R. These include:

Hen feathers: Studies have shown that hen feathers can be used as an adsorbent for Bismarck Brown R, with the adsorption process being influenced by factors such as pH, adsorbent dosage, dye concentration, and contact time. researchgate.net

Lablab purpureus stem powder (LPSP): This biosorbent has demonstrated effectiveness in removing Bismarck Brown R from aqueous solutions. sciensage.infosciensage.info The adsorption process was found to be pH-dependent, with optimal removal occurring at a specific pH. sciensage.info

Chitosan-conjugated magnetic pectin (B1162225) loaded filter mud (Ch-mPC@FM): This polymer-based bioadsorbent has shown excellent adsorption capability for Bismarck Brown R, with the process being influenced by multiple mechanisms including electrostatic interactions, complexation, and hydrogen bonding. nih.gov

Orange peel: This readily available agricultural waste has been explored as a biosorbent for the decolorization of Bismarck Brown dye. semanticscholar.org The removal efficiency was found to be dependent on pH, adsorbent dosage, and contact time. semanticscholar.org

The adsorption kinetics and equilibrium of Bismarck Brown R onto these materials are often analyzed using models such as the pseudo-second-order kinetic model and the Langmuir and Freundlich isotherm models. researchgate.netsciensage.infonih.gov These models help in understanding the adsorption mechanism and determining the maximum adsorption capacity of the adsorbent.

Furthermore, ammonium phosphomolybdate (APM) particles have been shown to effectively remove cationic dyes from water through an ion-exchange mechanism. researchgate.net This suggests that phosphomolybdate-based materials could also play a role in the remediation of dye-contaminated water.

Table 1: Adsorption Parameters for Bismarck Brown R Removal

| Adsorbent | Optimum pH | Adsorption Model(s) Followed | Key Findings | Reference(s) |

| Hen Feather | 3.0 | Langmuir, Freundlich | Adsorption capacity is influenced by temperature and initial dye concentration. | researchgate.net |

| Lablab purpureus Stem Powder (LPSP) | 8 | Langmuir, Pseudo-second-order | High removal efficiency for Bismarck Brown R. | sciensage.info |

| Ch-mPC@FM | Not specified | Langmuir, Pseudo-second-order | Spontaneous and endothermic adsorption process. | nih.gov |

| Orange Peel | 2 | Langmuir, Freundlich | Decolorization activity increases with contact time. | semanticscholar.org |

Exploration in Histochemical or Biological Staining Enhancement

Bismarck Brown R is a well-known biological stain used in histology and cytology. ontosight.aisigmaaldrich.comwikipedia.orgbiognost.com It is a basic dye that stains acidic cellular components, such as mucins, cartilage, and mast cell granules, in shades of yellow and brown. biognost.com It is often used as a counterstain in various staining procedures. biognost.com For instance, it can be used with other stains like Hematoxylin and Toluidine blue to provide better contrast in tissue samples. wikipedia.org

While Bismarck Brown R is a component of some Papanicolaou stain formulations (EA stains), it is sometimes omitted because it can be precipitated by phosphotungstic acid, another component of the stain, which would render it ineffective. microscopist.co.uk Phosphotungstic acid is crucial for the differential staining by eosin (B541160) and light green. microscopist.co.uk

The interaction with phosphomolybdate for the specific purpose of enhancing staining is not explicitly described in the provided search results. However, the general principle of using mordants and differentiating agents in staining is well-established. Phosphomolybdate, being a heteropoly acid similar to phosphotungstic acid, could potentially interact with Bismarck Brown R in a staining context, though further research would be needed to explore this possibility.

Integration into Smart Materials and Responsive Systems

The development of smart materials that respond to specific stimuli is a rapidly growing field of research. While the direct integration of a pre-formed Bismarck Brown R phosphomolybdate complex into smart materials is not detailed, the individual components and related systems show promise.

The work on oligomers of Bismarck Brown dye with luminol for sensor applications is a step towards creating responsive materials. nih.gov The observed changes in the electronic properties of these oligomers upon interaction with lithium ions demonstrate a stimulus-response behavior that is characteristic of smart materials. nih.gov

Furthermore, the electrochemical actuator-sensor system for phosphate detection, which relies on the controlled formation of the phosphomolybdate complex, can be considered a form of a responsive system. nih.gov The system's ability to react to the presence of the analyte and generate a measurable signal is a key feature of smart sensing technologies. The development of such systems for in-situ monitoring highlights the potential for creating more complex, integrated smart materials for environmental and analytical applications. nih.gov

Future Research Directions and Emerging Paradigms for Bismarck Brown R Phosphomolybdate Research

Novel Synthetic Routes for Tunable Structure and Functionality

The development of novel synthetic methodologies is paramount to controlling the stoichiometry, structure, and, consequently, the functional properties of Bismarck Brown R phosphomolybdate. Future research should focus on moving beyond simple precipitation reactions to more sophisticated synthetic strategies.

Key Research Objectives:

Controlled Stoichiometry: Investigating methods to precisely control the ratio of Bismarck Brown R to phosphomolybdate, which will directly influence the material's charge density and solubility.

Solvothermal and Hydrothermal Synthesis: Employing solvothermal and hydrothermal techniques to promote the formation of crystalline structures with well-defined morphologies. These methods could lead to materials with enhanced stability and unique optical or catalytic properties.

Ion Exchange Reactions: Exploring solid-state or solution-based ion exchange reactions with pre-formed phosphomolybdate salts to create Bismarck Brown R phosphomolybdate with specific structural motifs.

A comparative table of potential synthetic routes and their expected outcomes is presented below.

| Synthetic Route | Expected Outcome | Potential Advantages | Key Challenges |

| Aqueous Precipitation | Amorphous powder | Simple, rapid, and low-cost | Lack of structural control, potential for impurities |

| Hydrothermal/Solvothermal | Crystalline solids, defined morphologies | High crystallinity, tunable particle size and shape | Requires specialized equipment, higher energy input |

| Ion Exchange | Controlled stoichiometry, phase purity | Precise control over composition | Dependent on suitable precursor materials |

| Microwave-Assisted Synthesis | Rapid crystallization, uniform particle size | Reduced reaction times, improved energy efficiency | Potential for localized overheating, scalability |

Exploration of Diverse Polyoxometalate Architectures for Enhanced Interactions

Areas for Exploration:

Lacunary POMs: Utilizing lacunary (defect-containing) phosphomolybdates as binding sites for the Bismarck Brown R cation. This could lead to stronger interactions and potentially novel catalytic or photochemical behavior.

Substituted POMs: Incorporating transition metals into the phosphomolybdate framework to create redox-active sites. The interaction of these sites with the dye could lead to interesting electron transfer dynamics.

Giant Polyoxometalates: Investigating the use of very large, wheel-shaped or spherical polyoxometalates to encapsulate or organize multiple Bismarck Brown R molecules, creating supramolecular assemblies with unique photophysical properties.

Integration into Nanomaterials and Advanced Composite Architectures

The incorporation of Bismarck Brown R phosphomolybdate into nanomaterials and composite structures is a promising strategy to enhance its functionality and applicability. This approach can leverage the properties of the host material to improve stability, processability, and performance.

Potential Composite Systems:

Polymer Composites: Dispersing Bismarck Brown R phosphomolybdate into polymer matrices to create functional films or fibers for applications in sensing or as active packaging materials.

Mesoporous Silica (B1680970) Nanoparticles: Encapsulating the compound within the pores of mesoporous silica to prevent leaching and improve its stability in aqueous environments, which could be beneficial for catalysis or drug delivery applications.

Graphene or Carbon Nanotube Composites: Combining with carbon-based nanomaterials to enhance electrical conductivity and create materials for energy storage or electrocatalysis. The synthesis of functionalized W5O14 nanorods for the adsorption of Bismarck Brown R from wastewater has been reported, suggesting the feasibility of creating such nanocomposites. mdpi.com

Development of High-Throughput Screening Methodologies for New Applications

To accelerate the discovery of new applications for Bismarck Brown R phosphomolybdate and its derivatives, the development of high-throughput screening (HTS) methods is essential. HTS would enable the rapid evaluation of large libraries of related compounds for a variety of functional properties.

Focus Areas for HTS Development:

Catalytic Activity: Designing colorimetric or fluorometric assays to rapidly screen for catalytic activity in reactions such as oxidation of organic pollutants. The photocatalytic degradation of organic pollutants is a known application for materials containing polyoxometalates. bucea.edu.cn

Sensing Capabilities: Developing array-based screening platforms to assess the response of the compound to different analytes (e.g., metal ions, volatile organic compounds).

Biological Staining: Utilizing automated microscopy and image analysis to screen for novel staining properties in different cell types or tissues.

Addressing Scalability and Environmental Sustainability in Synthesis and Application

For any new material to have a real-world impact, its synthesis must be scalable and environmentally sustainable. Future research must address these practical considerations from the outset.

Key Considerations:

Green Solvents: Developing synthetic routes that utilize water or other environmentally benign solvents, minimizing the use of volatile organic compounds.

Atom Economy: Optimizing reaction conditions to maximize the incorporation of starting materials into the final product, reducing waste.

Recyclability and Degradation: Investigating the long-term stability of the material and developing methods for its recovery and reuse. For applications such as wastewater treatment, understanding the adsorption and degradation mechanisms is crucial. mdpi.com

The table below outlines potential research directions for enhancing the sustainability of Bismarck Brown R phosphomolybdate.

| Research Direction | Sustainability Goal | Potential Impact |

| Aqueous Synthesis at Room Temperature | Reduced energy consumption, elimination of organic solvents | Lower manufacturing cost, reduced environmental footprint |

| Catalyst Recovery and Reuse Studies | Circular economy, waste reduction | Improved process economics, minimized environmental release |

| Biodegradability Assessment | End-of-life management | Prevention of persistent pollution |

Multi-omics and Systems-Level Studies in Biological Contexts (if applicable to new staining methods)

Should new staining applications for Bismarck Brown R phosphomolybdate emerge, a systems-level understanding of its interactions with biological specimens will be crucial. This involves moving beyond simple visualization to a more holistic analysis of how the stain affects the biological system.

Potential Research Approaches:

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in cells or tissues after staining to ensure the stain does not unduly perturb the biological processes under investigation.

Metabolomics: Assessing changes in the metabolic profile of a sample upon staining to identify any potential artifacts introduced by the staining procedure.

Correlative Light-Electron Microscopy: Combining the staining properties of Bismarck Brown R phosphomolybdate with high-resolution imaging techniques to provide a multi-scale view of cellular structures.

By systematically addressing these future research directions, the scientific community can unlock the full potential of Bismarck Brown R phosphomolybdate, paving the way for new materials with tailored functionalities and innovative applications.

Q & A

Basic Research Questions

Q. What are the foundational methods for synthesizing Bismark Brown R phosphomolybdate, and how can structural integrity be validated?

- Methodology :

- Synthesis : Use sodium thiosulfate as a reducing agent to prepare reduced phosphomolybdate complexes. Ensure stoichiometric control of reactants (e.g., ammonium molybdate and Bismark Brown R) under acidic conditions .

- Characterization : Confirm retention of the Keggin structure via X-ray diffraction (XRD) and analyze crystallinity using SEM/EDX to verify cubic crystal formation . Infrared spectroscopy (IR) can identify vibrational modes of Mo-O bonds in the phosphomolybdate framework .

Q. How is the phosphomolybdate method applied in quantifying antioxidant activity, and what parameters are critical for reproducibility?

- Methodology :

- Procedure : Dissolve the sample in phosphomolybdate reagent, incubate at 95°C for 90 minutes, and measure absorbance at 765 nm after cooling .

- Critical Parameters :

- Standardize reagent preparation (e.g., ammonium molybdate in sulfuric acid).

- Control incubation temperature to prevent non-specific reduction .

- Use a blank with identical solvent composition to minimize background interference .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in phosphate quantification when using phosphomolybdate-based assays under varying reducing agents?

- Methodology :

- Identify Contradictions : Differences in extinction coefficients arise from reducing agents (e.g., stannous chloride vs. aminonaphtholsulfonic acid) and reaction temperatures (room temperature vs. 100°C) .

- Mitigation :

- Calibrate assays using standardized phosphate solutions under identical conditions.

- Avoid isobutanol extraction if molybdenum blue interference is suspected .

- Validate results with complementary methods (e.g., ICP-MS) .

Q. How can hybrid materials combining this compound with conductive polymers enhance electrochemical performance?

- Methodology :

- Synthesis : Electrochemically deposit phosphomolybdate anions within a polyaniline matrix. Ensure anion anchoring by excluding competing electrolytes (e.g., chloride) during polymerization .

- Characterization :

- Conduct cyclic voltammetry (CV) to assess redox activity of Mo centers.

- Measure conductivity via four-probe techniques.

- Use XPS to confirm chemical stability of the hybrid material under cycling .

Q. What factors influence the stability of the Keggin structure in this compound under extreme pH or thermal conditions?

- Methodology :

- Experimental Design :

- Expose synthesized phosphomolybdate to pH gradients (1–12) and monitor structural changes via XRD and Raman spectroscopy.

- Perform thermogravimetric analysis (TGA) to assess thermal decomposition thresholds .

- Data Interpretation : Compare Mo-O bond lengths and symmetry shifts to reference Keggin structures.

Methodological Best Practices

Q. How should researchers address statistical significance and precision in phosphomolybdate-based data analysis?

- Guidelines :

- Report numerical data to ≤3 significant figures unless instrumentation precision justifies higher resolution .

- Specify statistical tests (e.g., ANOVA) and significance thresholds (p < 0.05) when claiming "significant" differences .

- Use error bars in graphical data to reflect standard deviations from triplicate experiments .

Q. What protocols ensure reproducibility in hybrid material fabrication for cation-insertion electrodes?

- Protocol :

- Document electrochemical synthesis parameters (e.g., scan rate, potential range, monomer concentration) .

- Include supplementary characterization data (e.g., EDX elemental maps) in supporting information to validate homogeneity .

- Reference standardized electrochemical testing protocols (e.g., IUPAC guidelines) .

Data Contradiction and Validation

Q. How can conflicting results in phosphomolybdate-based assays be systematically analyzed?

- Framework :

- Source Identification : Compare reagent purity, measurement instruments, and environmental conditions across studies .

- Cross-Validation : Use orthogonal methods (e.g., phosphomolybdate blue vs. vanadate-molybdate assays) to confirm results .

- Meta-Analysis : Aggregate datasets from multiple studies to identify outliers or systematic biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.